1-ethyl-5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl group at the first position, a fluorophenoxy methyl group at the fifth position, and an amine group at the third position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the fluorophenoxy methyl group: This step involves the nucleophilic substitution reaction of the pyrazole derivative with 2-fluorophenoxy methyl chloride in the presence of a base like triethylamine.
Introduction of the amine group: The final step involves the reduction of a nitro or nitrile precursor to the corresponding amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro or nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate, triethylamine.
Catalysts: Palladium on carbon, palladium acetate.
Major Products Formed
Oxidation: Hydroxyl derivatives, oxides.
Reduction: Amines.
Substitution: Substituted pyrazole derivatives.
Coupling: Biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. It has been investigated for its anti-inflammatory, analgesic, and anticancer properties.
Agrochemicals: Pyrazole derivatives, including this compound, have been explored for their herbicidal and fungicidal activities. They can inhibit the growth of weeds and fungi, making them valuable in agricultural applications.
Material Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-ethyl-5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and providing anti-inflammatory effects. Additionally, the compound can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(2-fluorophenyl)-1H-pyrazole-5-amine: Similar structure with a different substitution pattern.
1-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine: Similar structure with a different fluorophenyl substitution.
1-ethyl-5-(2-chlorophenoxy)methyl-1H-pyrazol-3-amine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
1-ethyl-5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine is unique due to the specific positioning of the fluorophenoxy methyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties and making it a valuable candidate for drug development.
Properties
IUPAC Name |
1-ethyl-5-[(2-fluorophenoxy)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-2-16-9(7-12(14)15-16)8-17-11-6-4-3-5-10(11)13/h3-7H,2,8H2,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMVTSWAAYMJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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